6-(2H-1,3-benzodioxol-5-yl)-2-benzyl-2,3-dihydropyridazin-3-one is a chemical compound belonging to the class of pyridazinones. This compound features a unique structure that combines a benzodioxole moiety with a dihydropyridazinone framework, which is significant in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various organic reactions involving substituted benzodioxoles and hydrazones. It has been referenced in scientific literature for its potential pharmacological applications, particularly in the development of new therapeutic agents.
This compound is classified under the category of heterocyclic compounds, specifically pyridazinones, which are known for their diverse biological activities including anti-inflammatory and antimicrobial properties.
The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-benzyl-2,3-dihydropyridazin-3-one generally involves the following steps:
The synthesis may require specific conditions such as temperature control and the use of solvents like ethanol or methanol. For example, using glacial acetic acid as a solvent can enhance the yield of the desired product by stabilizing intermediates during the reaction process .
The molecular structure of 6-(2H-1,3-benzodioxol-5-yl)-2-benzyl-2,3-dihydropyridazin-3-one can be described as follows:
Crystallographic data may be obtained through X-ray diffraction studies to confirm the molecular geometry and bond lengths . Computational methods such as Density Functional Theory (DFT) can also provide insights into electronic properties and stability.
6-(2H-1,3-benzodioxol-5-yl)-2-benzyl-2,3-dihydropyridazin-3-one can participate in several chemical reactions:
The reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing yields and selectivity in these transformations. For instance, using acidic or basic conditions can significantly affect reaction pathways .
The mechanism of action for 6-(2H-1,3-benzodioxol-5-yl)-2-benzyl-2,3-dihydropyridazin-3-one is not fully elucidated but is believed to involve:
Pharmacological studies indicate that compounds with similar structures often exhibit activity against various targets such as cyclooxygenase enzymes or bacterial cell wall synthesis .
The physical properties of 6-(2H-1,3-benzodioxol-5-yl)-2-benzyl-2,3-dihydropyridazin-3-one include:
Chemical properties include:
Relevant analyses such as melting point determination and spectroscopic techniques (NMR, IR) provide further characterization .
6-(2H-1,3-benzodioxol-5-yl)-2-benzyl-2,3-dihydropyridazin-3-one has potential applications in:
This compound's unique structure offers opportunities for further exploration in drug design and development within medicinal chemistry.
The convergent synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-benzyl-2,3-dihydropyridazin-3-one necessitates independent preparation and subsequent coupling of the benzodioxole and pyridazinone precursors. The 1,3-benzodioxole unit (2H-1,3-benzodioxole) serves as a prevalent bioactive scaffold valued for its metabolic stability and π-electron density. Its synthesis typically proceeds via nucleophilic displacement, where catechol reacts with dihalomethanes (e.g., dibromomethane) under basic conditions, forming the methylenedioxy bridge critical to its structure [2]. This reaction benefits from polar aprotic solvents like dimethylformamide (DMF) and moderate heating (60-80°C), achieving yields exceeding 80% [2].
The 5-substituted benzodioxole moiety required for pyridazinone coupling is most frequently generated via electrophilic aromatic substitution. Friedel-Crafts acylation using succinic anhydride derivatives or halogenation (bromination) at the 5-position offers efficient routes to electrophile-functionalized benzodioxoles like 5-bromo-1,3-benzodioxole or 5-acetyl-1,3-benzodioxole. These intermediates serve as crucial coupling partners. Metal-mediated cross-coupling, particularly Suzuki-Miyaura or Stille reactions, subsequently links the benzodioxole fragment to halogenated pyridazinone intermediates. For instance, palladium-catalyzed coupling between 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole and 6-bromo-2-benzyl-2,3-dihydropyridazin-3-one provides direct access to the target hybrid core [1] [8].
Table 1: Key Methods for Benzodioxole-Pyridazinone Coupling
Coupling Strategy | Benzodioxole Partner | Pyridazinone Partner | Catalyst System | Reported Yield Range | Key Advantage |
---|---|---|---|---|---|
Suzuki-Miyaura Cross-Coupling | 5-(Pinacolborane ester)-1,3-benzodioxole | 6-Bromo-2H-pyridazin-3-one | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 65-85% | High chemoselectivity, tolerance of N-protection |
Stille Cross-Coupling | 5-(Tributylstannyl)-1,3-benzodioxole | 6-Iodo-2-benzyl-2,3-dihydropyridazin-3-one | Pd₂(dba)₃, AsPh₃, DMF | 70-88% | Compatible with sensitive functional groups |
Direct Heteroarylation | 1,3-Benzodioxole | 6-Bromo-2-benzylpyridazinone | Pd(OAc)₂, PivOH, Ag₂CO₃, DMAc | 55-75% | Avoids pre-functionalization of benzodioxole |
Achieving precise substitution on the dihydropyridazinone ring is paramount due to the inherent reactivity differences at positions C-4, C-5, and C-6, and the nucleophilic character of the ring nitrogen atoms (N-1 and N-2). The unsubstituted 2,3-dihydropyridazin-3-one core is typically synthesized via cyclocondensation of α,β-unsaturated γ-keto acids or esters with hydrazines. Electrophilic substitution favors the C-6 position due to its higher electron density relative to C-4 and C-5. Halogenation (chlorination or bromination) using reagents like N-chlorosuccinimide (NCS) or bromine in acetic acid occurs regioselectively at C-6 [1] [6].
N-alkylation presents significant regiochemical challenges. The pyridazinone ring possesses two potential nucleophilic nitrogen sites: the amide-like N-1 (more nucleophilic but sterically hindered by the carbonyl) and the pyridine-like N-2. Under standard alkylation conditions (alkyl halides, base, polar aprotic solvent), O-alkylation to form unstable N-alkylpyridazinium salts can compete. Achieving selective N-2 benzylation, crucial for installing the 2-benzyl group in the target molecule, requires careful optimization. Employing solid-liquid phase-transfer catalysis (PTC) with benzyl bromide under microwave irradiation proves highly effective. Potassium carbonate serves as the base, tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst, and solvent-free conditions minimize side reactions, directing alkylation exclusively to N-2 with yields often exceeding 90% [6]. Subsequent C-6 functionalization via the aforementioned cross-coupling completes the core assembly.
Table 2: Regioselective Transformations on the Dihydropyridazin-3-one Core
Position Targeted | Reaction Type | Reagents/Conditions | Regiochemical Outcome | Key Controlling Factor |
---|---|---|---|---|
N-2 (Ring Nitrogen) | Alkylation | BnBr, K₂CO₃, TBAB, MW, Solvent-free, 90W, 10min | Selective N-2 benzylation (≥95%) | PTC conditions, MW acceleration, solvent-free |
C-6 | Electrophilic Bromination | Br₂, AcOH, 0-25°C, 1-2h | >95% C-6 bromination | Highest electron density position |
C-4 | Electrophilic Substitution | Requires activating group (e.g., methyl) at C-4 | Bromination occurs ortho to activating group | Presence of C-4 electron-donating group |
N-1 (Carbonyl Adjacent) | Acylation | Ac₂O, Pyridine, reflux | Low yielding, competes with O-acylation | Steric hindrance, lower nucleophilicity |
The 2-benzyl group is a critical structural element influencing the conformational stability and biological interactions of the target molecule. While direct N-2 alkylation (Section 1.2) is effective, catalytic methods offer alternative routes, particularly for introducing complex or functionalized benzyl groups. Classical nucleophilic displacement on benzyl halides by the pyridazinone N-2 anion remains straightforward but can suffer from over-alkylation or require stringent conditions for less reactive halides (e.g., chlorides).
Recent advances leverage visible-light photoredox catalysis to generate benzyl radicals under milder conditions. The core challenge lies in the highly variable reduction potentials (Ered) of structurally diverse benzyl halides (-1.7 V to -2.3 V vs SCE), making a universal photocatalytic system difficult. A breakthrough strategy employs nucleophilic cooperative catalysis using 3,5-lutidine. Lutidine acts as a nucleophilic catalyst, displacing the halide from the benzyl halide to form a benzyl-lutidinium salt. This quaternary ammonium species possesses a significantly lowered and more uniform reduction potential (approximately -1.1 V to -1.4 V vs SCE) compared to the parent benzyl halide [4] [7]. This leveled reduction potential allows efficient single-electron reduction by a photoexcited iridium catalyst (e.g., [Ir(2′,4′-dF-5-CF3-ppy)2(4,4′-dtbbpy)]PF6 under blue LED irradiation (λmax ~ 450 nm). The generated benzyl radical can then be trapped by electron-deficient alkenes (Giese reaction) or, crucially, engage in radical addition to the pyridazinone core (though direct N-HAT for benzylation is less common than C-C bond formation). While primarily demonstrated for C-C coupling with alkenes [7], this catalytic manifold holds significant potential for generating stabilized benzyl radicals suitable for subsequent reaction with nucleophilic heterocycles like pyridazinones under carefully optimized conditions.
Table 3: Catalytic Conditions for Benzyl Radical Generation and Coupling Potential
Benzyl Precursor | Cooperative Catalyst | Photocatalyst | Reductant | Light Source | Temp (°C) | Primary Demonstrated Coupling | Potential for N-Benzylation |
---|---|---|---|---|---|---|---|
ArCH₂Cl | 3,5-Lutidine (0.7 equiv) | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.25 mol%) | DIPEA (3.5 equiv) | Blue LEDs (450 nm) | 70 | Giese with acrylonitrile | Moderate (Requires N-radical acceptor) |
ArCH₂Br | 3,5-Lutidine (0.7 equiv) | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.25 mol%) | DIPEA (3.5 equiv) | Blue LEDs (450 nm) | 70 | Giese with acrylates | Moderate |
ArCH₂OTs | 3,5-Lutidine (1.0 equiv) | 4CzIPN (1 mol%) | Hantzsch ester (2 equiv) | Blue LEDs (456 nm) | 25 | Demonstrated for C-C coupling | Low |
Ar₂CHBr | 3,5-Lutidine (0.8 equiv) | [Ir(ppy)₂(dtbbpy)]PF₆ (0.5 mol%) | None (reductive quenching) | Blue LEDs (450 nm) | 25 | Giese with Michael acceptors | High (Stabilized radical) |
The construction of the 2,3-dihydropyridazin-3-one ring itself is a pivotal step, and solvent choice profoundly influences the cyclization efficiency, regiochemistry, and physicochemical properties of the product. The predominant route involves the condensation of 1,4-dicarbonyl compounds (e.g., α,β-unsaturated γ-keto esters or diketones) with monosubstituted hydrazines (e.g., benzylhydrazine for N-2 benzyl derivatives). The solvent dictates the reaction pathway:
The choice between constructing the pyridazinone ring de novo in protic/aprotic solvents versus functionalizing a pre-formed ring under solvent-free PTC conditions depends on the availability of precursors and the need for specific substitution patterns early in the synthesis.
Table 4: Solvent Influence on Pyridazinone Cyclization/N-Alkylation
Solvent System | Conditions | Reaction Type | Typical Yield | Reaction Time | Key Advantages/Disadvantages |
---|---|---|---|---|---|
Ethanol/AcOH | Reflux (78-118°C) | De novo Cyclocondensation | 50-75% | 4-12 hours | Simple setup; Thermodynamic control; Risk of ester hydrolysis. |
DMF/DMSO | 120-150°C, or MW 100-150°C | De novo Cyclocondensation | 70-85% | 30 min - 2 hours (MW) | Faster rates; Higher temps achievable; Requires drying. |
Solvent-Free (PTC) | K₂CO₃, TBAB, MW (90W) | Selective N-2 Alkylation | ≥95% | 10-15 min | Exceptional yield/speed; Minimal waste; Scalability concerns? |
Water (Surfactant) | SDS or CTAB, Reflux | De novo Cyclocondensation | 60-70% | 2-5 hours | Green solvent; Potential for low regioselectivity. |
Once the core structure 6-(2H-1,3-benzodioxol-5-yl)-2-benzyl-2,3-dihydropyridazin-3-one is assembled, targeted post-synthetic modifications (PSMs) can fine-tune its physicochemical properties, solubility, and conformational bias to optimize interactions with biological targets, without altering the fundamental scaffold. These modifications strategically exploit remaining functional handles:
These PSMs demonstrate the versatility of the core structure as a platform for generating focused libraries aimed at optimizing bioactivity while maintaining the integrity of the essential benzodioxole-pyridazinone pharmacophore. The choice of modification depends critically on the intended biological target and the specific physicochemical properties requiring optimization.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: